AcAsp-Glu-Cha-Val-Prb-Cys
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Overview
Description
Preparation Methods
The synthesis of AcAsp-Glu-Cha-Val-Prb-Cys involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled sequentially using peptide coupling reagents. The final product is obtained after deprotection and purification steps. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity .
Chemical Reactions Analysis
AcAsp-Glu-Cha-Val-Prb-Cys undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Scientific Research Applications
AcAsp-Glu-Cha-Val-Prb-Cys has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Medicine: Explored for its therapeutic potential in treating viral infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of AcAsp-Glu-Cha-Val-Prb-Cys involves its interaction with specific molecular targets, such as the hepatitis C virus NS3 protease. By binding to this enzyme, the compound inhibits its activity, preventing the virus from replicating. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, blocking the active site and preventing substrate binding .
Comparison with Similar Compounds
AcAsp-Glu-Cha-Val-Prb-Cys can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in one or more amino acids, leading to variations in their biological activity and chemical properties.
Other peptide inhibitors: Compounds like Boceprevir and Telaprevir, which also target the hepatitis C virus NS3 protease, can be compared in terms of their efficacy, stability, and mechanism of action.
Properties
Molecular Formula |
C40H58N6O13S |
---|---|
Molecular Weight |
863.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S,4R)-2-[(1-carboxy-2-sulfanylethyl)carbamoyl]-4-phenylmethoxypyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H58N6O13S/c1-22(2)34(39(56)46-19-26(59-20-25-12-8-5-9-13-25)17-31(46)38(55)44-30(21-60)40(57)58)45-37(54)28(16-24-10-6-4-7-11-24)43-35(52)27(14-15-32(48)49)42-36(53)29(18-33(50)51)41-23(3)47/h5,8-9,12-13,22,24,26-31,34,60H,4,6-7,10-11,14-21H2,1-3H3,(H,41,47)(H,42,53)(H,43,52)(H,44,55)(H,45,54)(H,48,49)(H,50,51)(H,57,58)/t26-,27+,28+,29+,30?,31+,34+/m1/s1 |
InChI Key |
UINXWQSPCZCPNY-MKVQYLHRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NC(CS)C(=O)O)OCC2=CC=CC=C2)NC(=O)[C@H](CC3CCCCC3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N1CC(CC1C(=O)NC(CS)C(=O)O)OCC2=CC=CC=C2)NC(=O)C(CC3CCCCC3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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